![molecular formula C23H26O11 B1675480 Lindleyin CAS No. 59282-56-3](/img/structure/B1675480.png)
Lindleyin
Overview
Description
Mechanism of Action
Target of Action
Lindleyin, a phytochemical isolated from Rhei rhizoma, primarily targets the estrogen receptors (ERs) . It binds to ERα, a subtype of estrogen receptors, and mediates hormonal effects .
Mode of Action
This compound interacts with its primary target, the estrogen receptor, by binding to it . This interaction results in an estrogenic activity that is similar to the activity of physiological estrogens . The estrogenic activity of this compound can be completely reversed by 4-Hydroxytamoxifen, an ER antagonist .
Biochemical Pathways
It’s known that this compound’s interaction with estrogen receptors can induce transcription of estrogen-responsive genes . This can lead to various downstream effects, depending on the specific genes that are activated.
Result of Action
This compound has been shown to possess neuroprotective effects against hydrogen peroxide-induced cell injury and MPTP-induced Parkinson’s disease in C57BL/6 mice . It can decrease cell death and the apoptotic rate induced by hydrogen peroxide through inhibiting the mitochondrial apoptotic pathway . In addition, it increases the activities of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), and decreases the level of malondialdehyde (MDA) .
Action Environment
It’s worth noting that the source of this compound, rhei rhizoma (rhubarb), has been used as a purgative drug in china since the third millennium bc . The plant’s environment and cultivation conditions may potentially influence the concentration and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Lindleyin interacts with estrogen receptors, specifically ERα . It has estrogenic activity, meaning it can bind to these receptors and exert effects similar to those of estrogen .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with estrogen receptors. By binding to these receptors, this compound can influence cell function in a manner similar to estrogen
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with estrogen receptors . It acts as an agonist for these receptors, meaning it can bind to them and activate them . This can lead to changes in gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lindleyin can be synthesized through the extraction of rhubarb rhizome. The process involves the use of solvents such as dimethyl sulfoxide (DMSO) to dissolve the compound . The mother liquor preparation method involves dissolving 2 milligrams of the compound in 50 microliters of DMSO, resulting in a mother liquor concentration of 40 milligrams per milliliter .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from rhubarb rhizome. The process includes drying, grinding, and solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Lindleyin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Lindleyin has a wide range of scientific research applications:
Comparison with Similar Compounds
Lindleyin is unique among phytoestrogens due to its specific binding affinity to estrogen receptors and its distinct chemical structure . Similar compounds include:
Genistein: An isoflavone found in soy products with estrogenic activity.
Daidzein: Another isoflavone from soy with similar estrogenic effects.
Coumestrol: A coumestan with strong estrogenic activity.
Compared to these compounds, this compound has a unique structure that allows it to interact differently with estrogen receptors, potentially leading to distinct biological effects .
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O11/c1-11(24)2-3-12-4-6-14(7-5-12)33-23-21(30)20(29)19(28)17(34-23)10-32-22(31)13-8-15(25)18(27)16(26)9-13/h4-9,17,19-21,23,25-30H,2-3,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYRNIFAMMOVGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lindleyin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030470 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59282-56-3 | |
Record name | Lindleyin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030470 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 - 211 °C | |
Record name | Lindleyin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030470 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of lindleyin that has garnered research interest?
A1: this compound has shown promising estrogenic activity, interacting with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) isoforms. [] This interaction was demonstrated to have an agonistic effect, mimicking the action of physiological estrogens. []
Q2: How was the estrogenic activity of this compound confirmed in a biological system?
A2: Researchers used a vitellogenin assay system in male Japanese medaka (Oryzias latipes). [] Exposure to rhubarb extract, a rich source of this compound, led to a significant increase in serum vitellogenin levels, indicating estrogenic activity. []
Q3: Can the estrogenic effect of this compound be blocked, and if so, how?
A3: Yes, the estrogen antagonist 4-Hydroxytamoxifen was found to completely reverse the estrogenic activity of this compound. [] This suggests that this compound exerts its effects primarily through interaction with estrogen receptors. []
Q4: Beyond its estrogenic activity, what other therapeutic potential has this compound demonstrated?
A4: Research suggests that this compound possesses neuroprotective effects. [] In particular, it showed protective effects against hydrogen peroxide-induced cell injury in SH-SY5Y cells, a cell line often used to study neurodegenerative diseases. []
Q5: What mechanisms are thought to underlie the neuroprotective effects of this compound?
A5: Studies indicate that this compound may reduce oxidative stress and apoptosis, two key processes implicated in neurodegenerative diseases. [] this compound was found to increase the activity of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) while decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation. []
Q6: Has this compound shown efficacy in animal models of neurodegenerative diseases?
A6: Yes, oral administration of this compound showed positive results in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [] this compound improved motor function deficits, modulated antioxidant enzyme activities, influenced apoptotic pathways, and affected tyrosine hydroxylase expression in the mice. []
Q7: What is the chemical structure of this compound?
A7: this compound is a phenylbutanone glucoside. Its full chemical structure is 4-(4'-hydroxyphenyl)-2-butanone 4'-O-β-D-glucopyranoside. [, ]
Q8: What is the significance of identifying other compounds related to this compound in rhubarb?
A8: The isolation and characterization of compounds structurally related to this compound, such as 4-(4'-hydroxyphenyl)-2-butanone 4'-O-β-D-(2″, 6″-di-O-galloyl)-glucopyranoside, 4-(4'-hydroxyphenyl)-2-butanone 4'-O-β-D-(2″-O-galloy-6″-O-cinnamoyl)-glucopyranoside, and 4-(4'-hydroxyphenyl)-2-butanone 4'-O-β-D-(2″-O-galloyl-6″-O-p-coumaroyl)gluocopyranoside, provide valuable insights into the structural diversity of phenylbutanoids in rhubarb. [] This may pave the way for investigating the potential biological activities of these related compounds and understanding their contribution to the overall pharmacological profile of rhubarb.
Q9: How is this compound isolated and purified from plant sources?
A9: Several techniques have been employed for the isolation and purification of this compound and its isomers from plants like rhubarb. One effective method is high-speed counter-current chromatography (HSCCC). [] This technique is particularly useful for separating structurally similar compounds, such as this compound and its isomer, isothis compound. [] Another method used for further purification is preparative high-performance liquid chromatography (HPLC). []
Q10: How is the presence and quantity of this compound determined in plant material or extracts?
A10: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in plant samples. [, ] This method allows for the separation and detection of this compound along with other compounds present in the extract, providing a comprehensive analysis. [] Several studies have established and validated HPLC methods specifically for the determination of this compound content in rhubarb and other plant materials. [, ]
Q11: What is the role of benzalacetone synthase (BAS) in the biosynthesis of this compound?
A11: Benzalacetone synthase (BAS) plays a crucial role in constructing the C6-C4 skeleton found in phenylbutanoids like this compound. [] This enzyme catalyzes a unique decarboxylative condensation reaction between 4-coumaroyl-CoA and malonyl-CoA. [] Interestingly, BAS exhibits high substrate specificity for 4-coumaroyl-CoA, unlike chalcone synthase (CHS) which accepts a broader range of substrates. []
Q12: How has the study of this compound contributed to understanding the biosynthesis of phenylbutanoids in plants?
A12: The discovery and characterization of BAS from a medicinal plant rich in phenylbutanoids, such as rhubarb, has significantly advanced the understanding of phenylbutanoid biosynthesis. [] The identification of the gene encoding BAS and its successful expression in Escherichia coli allowed for detailed studies on its enzymatic activity and substrate specificity. [] This knowledge provides a basis for further investigations into the biosynthetic pathways of various phenylbutanoids, including this compound, and their potential applications.
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